

Unraveling the Structure-Activity Relationship of PF-06767832: A Technical Guide

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Compound of Interest

Compound Name: PF-06767832

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **PF-06767832**, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed by Pfizer, **PF-06767832** has been a significant tool in understanding the therapeutic potential and inherent liabilities of selective M1 activation for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.^{[1][2]} This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Compound Profile: PF-06767832

PF-06767832, chemically known as N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide, emerged from a series of M1-selective pyridone and pyridine amides.^[1] It is characterized as a PAM-agonist, meaning it not only enhances the effect of the endogenous ligand acetylcholine but also possesses intrinsic agonist activity at the M1 receptor.^{[3][4]} This dual activity is a key aspect of its pharmacological profile.

Structure-Activity Relationship Insights

The development of **PF-06767832** involved systematic modifications of a pyridine carboxamide scaffold to optimize potency, selectivity, and pharmacokinetic properties. The key pharmacophores and their contributions to the activity are outlined below.

Table 1: Key Structural Modifications and Their Impact on M1 PAM Activity

Moiety	Position/Modification	Observation
Pyridine Core	Pyridone vs. Pyridine	Pyridine core generally maintained or improved potency over the pyridone series.
Amide Substituent	(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl	This specific stereochemistry was found to be optimal for potency and physicochemical properties.
Benzyl Group	4-position of the pyridine ring	Essential for activity; serves as a linker to the biaryl system.
Biaryl System	4-(1,3-thiazol-4-yl)	Introduction of the thiazole ring significantly enhanced M1 potency and selectivity.
Pyridine Methyl Group	5-position of the pyridine ring	Contributes to the overall binding and favorable property profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for **PF-06767832**, providing a quantitative basis for its characterization.

Table 2: In Vitro Potency and Selectivity of **PF-06767832**

Assay	Receptor	Species	EC50 / IC50 (nM)	% Max Response (vs. ACh)
PAM Activity (IP1 Accumulation)	M1	Human	18	100
M2	Human	>30,000	-	
M3	Human	>30,000	-	
M4	Human	1,800	100	
M5	Human	43	100	
Agonist Activity (IP1 Accumulation)	M1	Human	130	88

Table 3: In Vivo Pharmacokinetic and Efficacy Data for **PF-06767832**

Species	Dose (mg/kg, p.o.)	Brain Cmax (nM)	Unbound Brain Cmax (nM)	Efficacy Model	Outcome
Rat	1	240	48	Amphetamine-induced hyperlocomotion	Reversal of hyperlocomotion[3]
Rat	1	-	-	Amphetamine-disrupted prepulse inhibition (PPI)	Attenuation of PPI deficit[3][5]
Rat	-	-	-	Scopolamine-induced deficits in Morris water maze	Reversal of cognitive deficits[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of **PF-06767832**.

In Vitro IP1 Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, to determine the potency and efficacy of compounds at muscarinic receptors.

- Cell Culture: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors are cultured in appropriate media.
- Assay Procedure:
 - Cells are plated in 96-well plates and grown to confluency.

- The cells are then incubated with the assay buffer containing a LiCl solution.
- For PAM mode, cells are treated with a range of concentrations of the test compound (e.g., **PF-06767832**) in the presence of an EC20 concentration of acetylcholine.
- For agonist mode, cells are treated with a range of concentrations of the test compound alone.
- The plates are incubated for a specified time (e.g., 60 minutes) at 37°C.
- Detection: The reaction is stopped, and the cells are lysed. The concentration of accumulated IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
- Data Analysis: The data are normalized to the response of a maximal concentration of acetylcholine and fitted to a four-parameter logistic equation to determine EC50 and maximal response values.

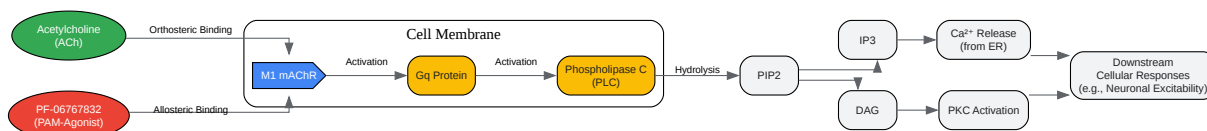
In Vivo Behavioral Models

Amphetamine-Induced Hyperlocomotion in Rats: This model is used to assess the antipsychotic-like potential of a compound.

- Animals: Male Sprague-Dawley rats are used.
- Procedure:
 - Animals are habituated to the locomotor activity chambers.
 - Rats are pre-treated with the vehicle or **PF-06767832** at various doses (e.g., p.o.).
 - After a set pre-treatment time, rats are administered amphetamine (e.g., 1 mg/kg, s.c.) to induce hyperlocomotion.
 - Locomotor activity (e.g., distance traveled) is recorded for a defined period.
- Data Analysis: The total distance traveled is compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

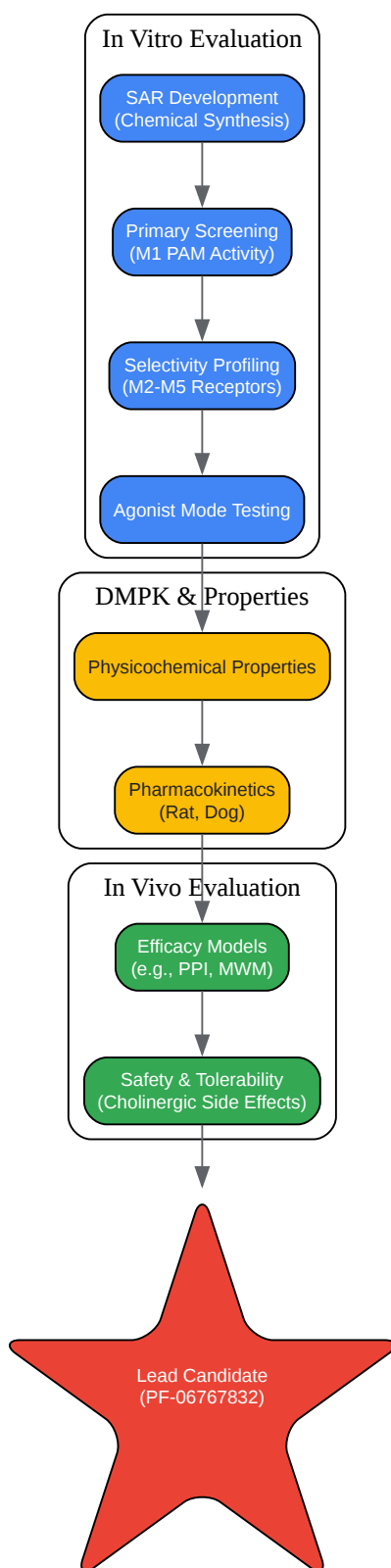
Visualizing the Framework

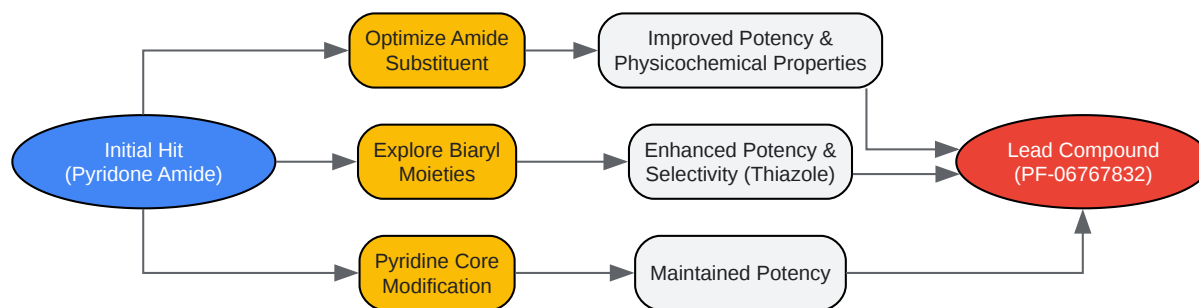
The following diagrams illustrate the signaling pathway of M1 receptors, the general workflow for evaluating a PAM-agonist, and the logical progression of the SAR studies that led to **PF-06767832**.



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Caption: M1 muscarinic receptor signaling pathway activated by a PAM-agonist.





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References

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